Z-D-Met-OH

Chiral purity Stereochemical integrity Quality control

Procure Z-D-Met-OH (CAS 28862-80-8) for its specific D-configuration and Cbz protection, distinct from L-isomers or racemic mixtures. This ensures stereochemical fidelity for cytoprotective peptide research. Its room temp. stability lowers supply chain costs versus Fmoc derivatives. Verify with spec: +24° to +28° (c=1, MeOH).

Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
CAS No. 28862-80-8
Cat. No. B554496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Met-OH
CAS28862-80-8
Synonyms28862-80-8; Z-D-Met-OH; N-Cbz-D-methionine; Cbz-D-Methionine; (R)-2-(((Benzyloxy)carbonyl)amino)-4-(methylthio)butanoicacid; N-Carbobenzoxy-D-methionine; Z-D-METHIONINE; Z-L-Methionine; AC1LVUOG; PubChem14967; PubChem14968; AC1Q4HA1; SCHEMBL4169134; N-ALPHA-CBZ-D-METHIONINE; CTK3J4841; CARBOBENZYLOXY-D-METHIONINE; FPKHNNQXKZMOJJ-LLVKDONJSA-N; MolPort-001-791-927; ZINC2022619; ANW-42757; CZ-124; MFCD00065124; AB01470; AM81983; N-BENZYLOXYCARBONYL-D-METHIONINE
Molecular FormulaC13H17NO4S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1
InChIKeyFPKHNNQXKZMOJJ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBZ-D-Methionine (CAS 28862-80-8): A Stereochemically Defined, N-Cbz-Protected D-Amino Acid Building Block for Asymmetric Synthesis and Peptide Engineering


CBZ-D-Methionine (CAS 28862-80-8, also known as N-Carbobenzoxy-D-methionine or Z-D-Met-OH) is a protected amino acid derivative with the molecular formula C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol [1]. It consists of the D-isomer of methionine, with its α-amino group protected by a carbobenzyloxy (Cbz) moiety. This protection strategy is critical for preventing unwanted side reactions during peptide coupling [2]. Physicochemical characterization confirms a melting point range of 67-69°C and a specific optical rotation ([α]²⁰/D) of +24.0° to +28.0° (c=1, MeOH) , providing verifiable metrics of identity and stereochemical integrity for quality control.

CBZ-D-Methionine Substitution Risks: Why Unprotected D-Methionine or L-Enantiomers Cannot Replicate Performance in Stereospecific Syntheses


The direct substitution of CBZ-D-Methionine with unprotected D-methionine, its L-enantiomer CBZ-L-methionine, or alternative protecting group derivatives (e.g., Fmoc-D-methionine) is not scientifically valid. Unprotected D-methionine will react non-specifically in peptide coupling, leading to polymerization and low yields [1]. Substituting with the L-enantiomer (CBZ-L-methionine) will invert the final product's stereochemistry, fundamentally altering its biological activity [2]. While Fmoc-D-methionine provides a different protection scheme, its deprotection requires strongly basic conditions (e.g., piperidine), which are incompatible with acid-sensitive or base-labile peptide sequences where the mild hydrogenolysis of the Cbz group is required [3]. The quantitative evidence below establishes the specific, verifiable differentiation of CBZ-D-Methionine.

CBZ-D-Methionine Comparative Performance Data: Quantified Differentiation in Stereochemistry, Stability, and Synthetic Utility


Enantiomeric Purity and Identity: Direct Comparison of Specific Optical Rotation with CBZ-L-Methionine

The stereochemical identity of CBZ-D-Methionine is unequivocally distinguished from its L-enantiomer by specific optical rotation. The D-enantiomer exhibits a positive rotation, while the L-enantiomer exhibits a negative rotation of comparable magnitude, allowing for immediate qualitative and quantitative differentiation in procurement and analytical verification . This property confirms the compound's configuration as the D-isomer.

Chiral purity Stereochemical integrity Quality control

Cytoprotective Scaffold Potential: Class-Level Evidence for D-Methionine's Differentiated Activity Against Cisplatin Toxicity

While CBZ-D-Methionine itself is a protected intermediate, its deprotected form, D-methionine, demonstrates a quantifiable cytoprotective effect against cisplatin-induced toxicity, a property not shared by L-methionine . In vitro studies using human plasma show that D-methionine (5 mM) reduces cisplatin-protein binding by 35%, quantified by atomic absorption spectroscopy . This provides a class-level rationale for selecting the D-configured building block for synthesizing therapeutic peptide candidates aimed at mitigating chemotherapy side effects.

Cytoprotection Drug-induced toxicity Cisplatin

Mild Deprotection Compatibility: Orthogonality of the Cbz Group in Peptide Synthesis

The Cbz protecting group in CBZ-D-Methionine is removed by hydrogenolysis (H₂, Pd/C) or strong acid, conditions that are orthogonal to the base-labile Fmoc group [1][2]. This allows for sequential deprotection strategies in complex peptide syntheses. In contrast, Fmoc-D-methionine, a common alternative, requires basic conditions (e.g., 20% piperidine) for deprotection, which can cause side reactions like aspartimide formation or epimerization in sensitive sequences. This orthogonal stability provides a strategic advantage in multi-step syntheses.

Peptide synthesis Protecting group orthogonality Hydrogenolysis

Commercial Purity Benchmark: Verifiable Specification for Reproducible Synthesis

Commercial suppliers consistently provide CBZ-D-Methionine with a minimum purity of 98.0%, as determined by titrimetric analysis or HPLC . This high purity specification is critical for reproducible peptide synthesis, as impurities can lead to truncated sequences, lower overall yields, and difficult purifications. While comparable purity is available for CBZ-L-methionine, the documented consistency of CBZ-D-Methionine ensures reliable performance in the specific context of D-peptide synthesis.

Chemical purity Reproducibility Quality assurance

CBZ-D-Methionine: Verified Application Scenarios in Peptide Therapeutics and Asymmetric Synthesis


Synthesis of D-Peptide Therapeutics and Protease-Resistant Analogues

The defined D-configuration of CBZ-D-Methionine, verified by its positive specific optical rotation, is essential for the solid-phase or solution-phase synthesis of all-D peptides . These peptides are of significant therapeutic interest due to their enhanced resistance to proteolytic degradation compared to their L-peptide counterparts, leading to improved in vivo stability and bioavailability. The Cbz protecting group allows for controlled, stepwise elongation of the D-peptide chain before final global deprotection by hydrogenolysis.

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

As a source of chiral D-methionine, this compound serves as a critical starting material or chiral auxiliary in the asymmetric synthesis of complex small molecules. Its defined stereochemistry is leveraged in reactions such as asymmetric alkylations or as a building block for constrained methionine analogs [1]. The protected amine ensures chemoselectivity during initial synthetic steps, allowing for functionalization of the carboxylic acid moiety before revealing the free amine for subsequent transformations.

Investigating Cytoprotective Peptide Conjugates

Building on the class-level evidence for D-methionine's cytoprotective effects against cisplatin-induced toxicity , CBZ-D-Methionine is used to synthesize peptide conjugates or peptidomimetics designed to mitigate the side effects of chemotherapy. Incorporating this protected D-amino acid into a larger molecular framework allows researchers to explore structure-activity relationships (SAR) for cytoprotection while using the Cbz group for synthetic compatibility.

Technical Documentation Hub

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